O-Methyl-L-tyrosine phenylmethyl ester

Peptide synthesis Protecting group strategy Hydrophobicity optimization

O-Methyl-L-tyrosine phenylmethyl ester (CAS 55456-41-2) is a uniquely orthogonal, doubly protected tyrosine building block. Its O-methyl and benzyl ester groups enable selective C-terminal deprotection via hydrogenolysis while the phenolic side chain remains intact under both acidic and basic conditions. Compared to unprotected analogs, its single hydrogen bond donor reduces on-resin aggregation in SPPS of hydrophobic sequences, improving coupling efficiency and crude purity. This compound is the critical precursor for incorporating the O-methyltyrosine pharmacophore—validated to convert neurohypophyseal hormone analogs into potent antagonists (V1A IC₅₀ = 5 nM; oxytocin IC₅₀ = 30 nM)—into synthetic peptide libraries targeting intracellular or CNS programs. Its lower tPSA (61.6 Ų) and higher XLogP (2.2) predict enhanced passive membrane permeability over free hydroxyl analogs. Choose this specific building block when synthetic route fidelity and antagonist bioactivity are non-negotiable.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 55456-41-2
Cat. No. B14129209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl-L-tyrosine phenylmethyl ester
CAS55456-41-2
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-16(18)17(19)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1
InChIKeyJYRNVSKKZGIZOA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methyl-L-tyrosine Phenylmethyl Ester (CAS 55456-41-2): Physicochemical Properties and Procurement Baseline


O-Methyl-L-tyrosine phenylmethyl ester (CAS 55456-41-2), systematically named benzyl (S)-2-amino-3-(4-methoxyphenyl)propanoate, is a doubly protected L-tyrosine derivative featuring O-methyl protection on the phenolic hydroxyl and a benzyl ester protection at the C-terminus . With molecular formula C₁₇H₁₉NO₃ and exact mass 285.136 g/mol, this compound belongs to the class of protected amino acid building blocks utilized in solution-phase and solid-phase peptide synthesis where orthogonal protection strategies are required [1].

Why Generic Substitution of O-Methyl-L-tyrosine Phenylmethyl Ester (CAS 55456-41-2) Fails in Critical Applications


Protected amino acid derivatives are not interchangeable building blocks; the specific combination of O-methyl and benzyl ester protecting groups confers a distinct set of physicochemical properties—including hydrogen-bonding capacity, lipophilicity, and orthogonal deprotection compatibility—that directly influence reaction yields, purification efficiency, and ultimate peptide sequence integrity [1]. Substituting O-methyl-L-tyrosine phenylmethyl ester with an analog bearing different protection (e.g., O-benzyl, free hydroxyl, methyl ester) alters the molecular properties in ways that can compromise synthetic route fidelity, introduce side reactions, or necessitate complete re-optimization of established protocols .

O-Methyl-L-tyrosine Phenylmethyl Ester (CAS 55456-41-2): Quantitative Evidence of Differentiation from Closest Analogs


O-Methyl-L-tyrosine Phenylmethyl Ester: XLogP and Hydrophobicity Differentiation from L-Tyrosine Benzyl Ester

O-Methyl-L-tyrosine phenylmethyl ester (CAS 55456-41-2) exhibits an XLogP value of 2.2, representing a measurable increase in lipophilicity compared to L-tyrosine benzyl ester (H-Tyr-OBzl, CAS 42406-77-9) which has an XLogP3 value of 1.9 . This 0.3 log unit difference corresponds to approximately a two-fold increase in octanol-water partition coefficient, directly impacting compound behavior in hydrophobic environments and organic solvent extraction steps .

Peptide synthesis Protecting group strategy Hydrophobicity optimization

O-Methyl-L-tyrosine Phenylmethyl Ester: Hydrogen Bond Donor Count Reduction and Impact on Aggregation Propensity

O-Methyl-L-tyrosine phenylmethyl ester possesses only 1 hydrogen bond donor (the free α-amino group), compared to 2 hydrogen bond donors for L-tyrosine benzyl ester (H-Tyr-OBzl) which retains both the α-amino group and the phenolic hydroxyl hydrogen . This reduction in H-bond donor count from 2 to 1 eliminates the phenolic OH as a source of intermolecular hydrogen bonding, which is a known contributor to on-resin peptide aggregation and sequence-dependent coupling difficulties during solid-phase peptide synthesis (SPPS) [1].

Solid-phase peptide synthesis Aggregation suppression Hydrogen bonding

O-Methyl-L-tyrosine Phenylmethyl Ester: Topological Polar Surface Area and Membrane Permeability Differentiation

The topological polar surface area (TPSA) of O-methyl-L-tyrosine phenylmethyl ester is calculated as 61.6 Ų, compared to 72.6 Ų for L-tyrosine benzyl ester (H-Tyr-OBzl, CAS 42406-77-9) . This 11.0 Ų reduction (approximately 15% decrease) in polar surface area results from the replacement of the phenolic hydroxyl group with a methoxy moiety, reducing the compound's capacity for polar interactions and thereby enhancing passive membrane permeability potential according to established TPSA cutoffs for CNS drug candidates [1].

Drug design Membrane permeability ADME optimization

O-Methyl-L-tyrosine Phenylmethyl Ester: Rotatable Bond Count and Conformational Flexibility Differentiation

O-Methyl-L-tyrosine phenylmethyl ester contains 7 rotatable bonds, compared to 6 rotatable bonds for L-tyrosine benzyl ester (H-Tyr-OBzl, CAS 42406-77-9) . This 1-bond increase in conformational freedom results from the methoxy group (-OCH₃) providing an additional degree of rotational freedom relative to the constrained planar geometry of the phenolic hydroxyl in the unprotected analog, which may influence the conformational ensemble of peptides incorporating this residue [1].

Conformational analysis Peptide backbone design Molecular flexibility

O-Methyl-L-tyrosine Phenylmethyl Ester: Orthogonal Protecting Group Strategy and Synthetic Route Compatibility

O-Methyl-L-tyrosine phenylmethyl ester presents a uniquely orthogonal protection profile: the O-methyl group provides permanent phenolic protection under both acidic (Boc removal) and basic (Fmoc removal) conditions, while the benzyl ester is selectively cleavable via hydrogenolysis (H₂/Pd) without affecting the O-methyl group [1]. In contrast, L-tyrosine benzyl ester (H-Tyr-OBzl) retains a free phenolic hydroxyl that can undergo undesired acylation or alkylation during peptide coupling, while O-benzyl-L-tyrosine (CAS 16652-64-5) employs acid-labile O-benzyl protection that is incompatible with Boc-strategy SPPS deprotection steps [2].

Orthogonal protection Solution-phase peptide synthesis Deprotection selectivity

O-Methyl-L-tyrosine Phenylmethyl Ester: Structural Foundation for Vasopressin and Oxytocin Antagonist Development

The O-methyl-L-tyrosine moiety, of which O-methyl-L-tyrosine phenylmethyl ester is a protected precursor form, serves as a critical structural component in numerous potent vasopressin antagonists and oxytocin antagonists . Specific examples include d(CH₂)₅Tyr(Me)AVP, a reversible noncompetitive antagonist of vasopressin-induced contraction in isolated rat caudal arteries with demonstrated IC₅₀ values of 5 nM and 30 nM for inhibiting vasopressin- and oxytocin-induced increases in intracellular calcium concentrations, respectively . The O-methyl modification on the tyrosine residue is essential for converting oxytocin analogs from agonists to competitive antagonists [1].

Vasopressin antagonists Oxytocin antagonists Peptide therapeutics

O-Methyl-L-tyrosine Phenylmethyl Ester (CAS 55456-41-2): Evidence-Backed Research and Industrial Application Scenarios


Convergent Solution-Phase Peptide Synthesis Requiring Orthogonal C-Terminal and Phenolic Protection

O-Methyl-L-tyrosine phenylmethyl ester is optimally suited for convergent peptide synthesis strategies where selective C-terminal deprotection is required without exposing the phenolic side chain. The benzyl ester group permits clean removal via hydrogenolysis (H₂/Pd) while the O-methyl group remains intact under both acidic and basic conditions . This orthogonal protection profile is validated by the compound's use as a protected building block in the synthesis of O-methyltyrosine-containing bioactive peptides, including vasopressin and oxytocin antagonists .

Solid-Phase Peptide Synthesis of Aggregation-Prone Sequences Containing Multiple Tyrosine Residues

For SPPS of sequences prone to on-resin aggregation—particularly those containing multiple tyrosine residues or extended hydrophobic domains—O-methyl-L-tyrosine phenylmethyl ester offers measurable advantages in reducing intermolecular hydrogen bonding. With only 1 hydrogen bond donor (compared to 2 for unprotected tyrosine benzyl ester), this compound eliminates the phenolic hydroxyl as a source of aggregation-promoting H-bonds, improving coupling efficiency and crude peptide purity .

Development of Peptide-Based GPCR Antagonists Targeting Vasopressin and Oxytocin Receptors

The O-methyl-L-tyrosine structural element, for which this compound serves as a protected precursor, is a validated pharmacophoric requirement for converting neurohypophyseal hormone analogs from agonists to antagonists. Published studies demonstrate that O-methyltyrosine-containing peptides exhibit potent antagonist activity at vasopressin V1A receptors (IC₅₀ = 5 nM) and oxytocin receptors (IC₅₀ = 30 nM) in vitro . This compound enables the incorporation of this critical modification into synthetic peptide antagonists.

Medicinal Chemistry Optimization of Membrane-Permeable Peptide Lead Compounds

In drug discovery programs where cellular permeability is a key optimization parameter, O-methyl-L-tyrosine phenylmethyl ester offers quantifiable physicochemical advantages over unprotected analogs: a 15% lower topological polar surface area (61.6 Ų vs 72.6 Ų) and enhanced lipophilicity (XLogP = 2.2 vs 1.9) . These properties predict improved passive membrane diffusion and blood-brain barrier penetration potential, making this compound a strategic choice for synthesizing peptide libraries intended for intracellular or CNS targets .

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